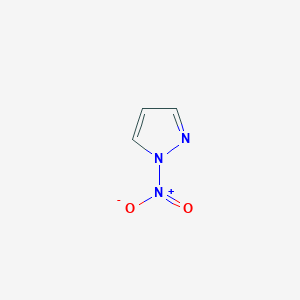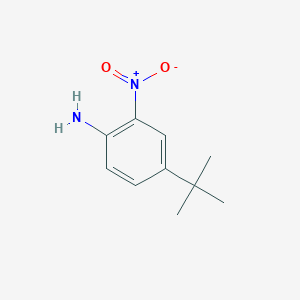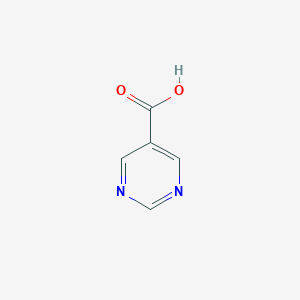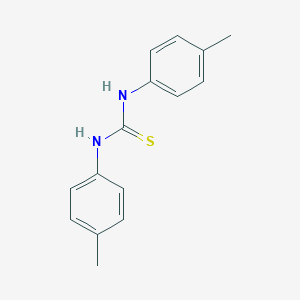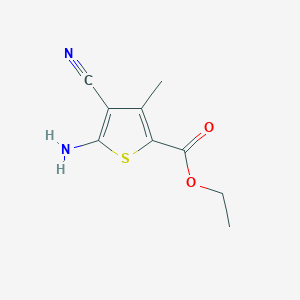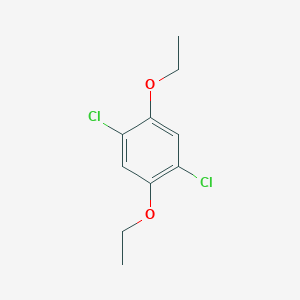
1,4-Dichloro-2,5-diethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-2,5-diethoxybenzene is an organic compound with the molecular formula C10H12Cl2O2 It is a derivative of benzene, where two chlorine atoms and two ethoxy groups are substituted at the 2,5 and 1,4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2,5-diethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1,4-diethoxybenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2,5 positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dichloro-2,5-diethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding 1,4-diethoxybenzene.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Substitution: Formation of 2,5-diamino-1,4-diethoxybenzene or 2,5-dithiol-1,4-diethoxybenzene.
Oxidation: Formation of 2,5-dichloro-1,4-diformylbenzene or 2,5-dichloro-1,4-dicarboxybenzene.
Reduction: Formation of 1,4-diethoxybenzene.
Applications De Recherche Scientifique
1,4-Dichloro-2,5-diethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Dichloro-2,5-diethoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The chlorine atoms and ethoxy groups play a crucial role in determining the reactivity and specificity of the compound. Pathways such as the formation of reactive intermediates and subsequent binding to target molecules are key aspects of its mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dichloro-2,5-dimethoxybenzene
- 2,5-Dichloro-1,4-dimethoxybenzene
- 2-Chloro-1,4-dimethoxybenzene
- 1-Chloro-2,5-diethoxybenzene
Uniqueness
1,4-Dichloro-2,5-diethoxybenzene is unique due to the presence of both chlorine and ethoxy groups, which impart distinct chemical properties compared to its analogs
Propriétés
Numéro CAS |
67828-63-1 |
|---|---|
Formule moléculaire |
C10H12Cl2O2 |
Poids moléculaire |
235.1 g/mol |
Nom IUPAC |
1,4-dichloro-2,5-diethoxybenzene |
InChI |
InChI=1S/C10H12Cl2O2/c1-3-13-9-5-8(12)10(14-4-2)6-7(9)11/h5-6H,3-4H2,1-2H3 |
Clé InChI |
FPPRAMDVWJLFCI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)OCC)Cl |
SMILES canonique |
CCOC1=CC(=C(C=C1Cl)OCC)Cl |
| 67828-63-1 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


